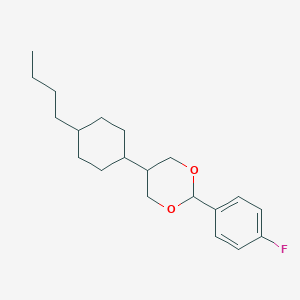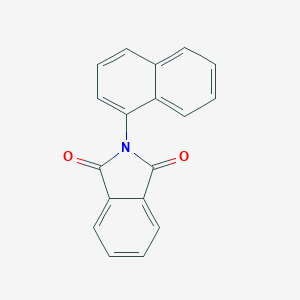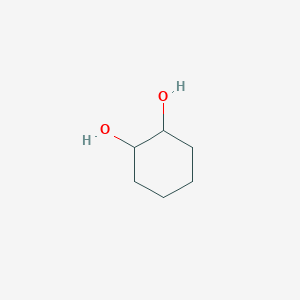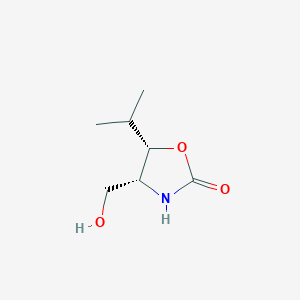
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one, commonly known as Pivoxil, is a chemical compound that belongs to the oxazolidinone class of antibiotics. Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid is a synthetic antibiotic that is effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
作用機序
Pivoxil is a prodrug that is converted into the active form, linezolid, in the body. Linezolid works by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the formation of the peptide bond. This ultimately leads to the inhibition of bacterial growth.
生化学的および生理学的効果
Pivoxil has been shown to have minimal toxicity in animal studies. It is rapidly and extensively metabolized in the body, with the majority of the drug being excreted in the urine. Pivoxil has also been shown to have good oral bioavailability, making it an attractive candidate for oral administration.
実験室実験の利点と制限
One advantage of using Pivoxil in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive bacteria, making it a useful tool for studying bacterial infections. However, one limitation of using Pivoxil is its prodrug nature. The active form, linezolid, is not present in the drug itself, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Pivoxil. One area of research is the development of new formulations of the drug that may improve its efficacy or reduce its toxicity. Another area of research is the investigation of Pivoxil's potential use in combination therapy with other antibiotics. Additionally, the study of Pivoxil's mechanisms of action and resistance may lead to the development of new antibiotics with improved efficacy and reduced toxicity. Finally, the investigation of Pivoxil's potential use in veterinary medicine may lead to new treatments for bacterial infections in animals.
合成法
Pivoxil is synthesized by reacting 2-methyl-2-nitrosopropane with ethyl chloroformate to form the intermediate ethyl (2-methyl-2-nitrosopropanoyl) carbamate. The intermediate is then reacted with (R)-glycidol to form the final product, Pivoxil.
科学的研究の応用
Pivoxil has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive bacteria, including (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one and VRE. Pivoxil has also been studied for its potential use in treating bacterial infections in animals. In addition, Pivoxil has been investigated for its potential use in combination therapy with other antibiotics to increase their effectiveness.
特性
CAS番号 |
125414-63-3 |
|---|---|
製品名 |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChIキー |
JEWAVIAAMJCPAG-RITPCOANSA-N |
異性体SMILES |
CC(C)[C@H]1[C@H](NC(=O)O1)CO |
SMILES |
CC(C)C1C(NC(=O)O1)CO |
正規SMILES |
CC(C)C1C(NC(=O)O1)CO |
同義語 |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



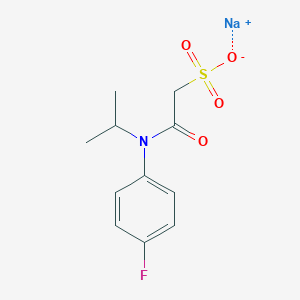
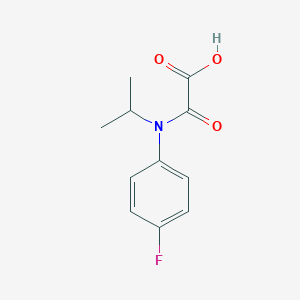
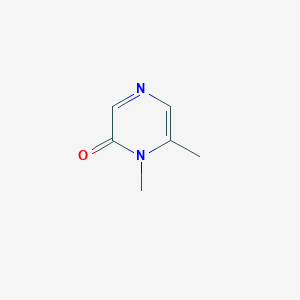
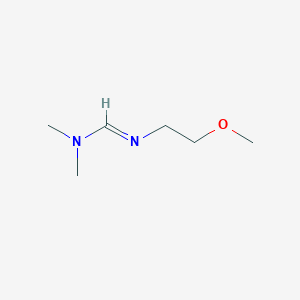
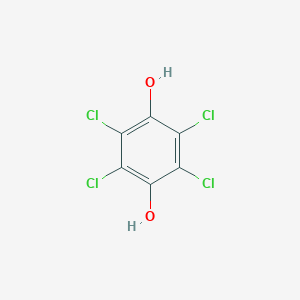
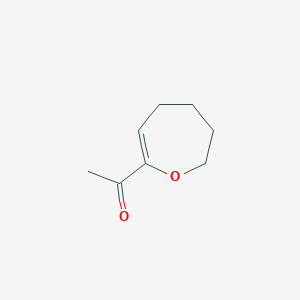
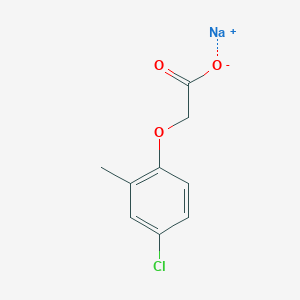
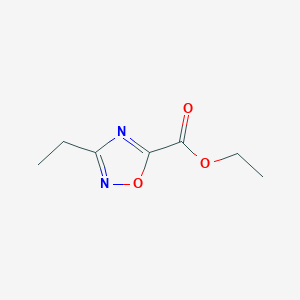
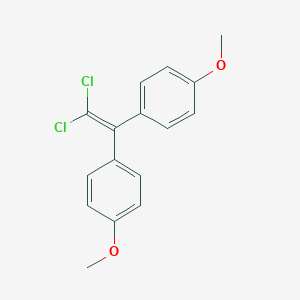
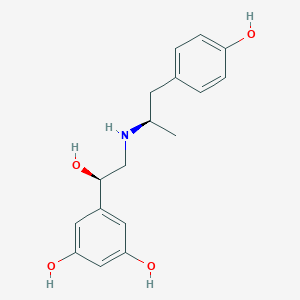
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
